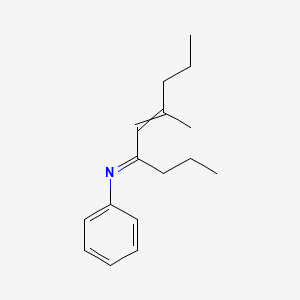

(4E)-6-Methyl-N-phenylnon-5-en-4-imine

Description

(4E)-6-Methyl-N-phenylnon-5-en-4-imine is an unsaturated imine characterized by a conjugated system with a phenyl group attached to the nitrogen atom and a methyl substituent at the sixth carbon of the nonene chain. The (4E) configuration indicates a trans geometry at the C4–C5 double bond, which influences its stereoelectronic properties and reactivity. These analogs, such as those synthesized by Cieplik et al., often exhibit biological activity (e.g., antimicrobial, immunomodulatory) and distinct crystallographic features .

Properties

CAS No. |

61285-53-8 |

|---|---|

Molecular Formula |

C16H23N |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

6-methyl-N-phenylnon-5-en-4-imine |

InChI |

InChI=1S/C16H23N/c1-4-9-14(3)13-16(10-5-2)17-15-11-7-6-8-12-15/h6-8,11-13H,4-5,9-10H2,1-3H3 |

InChI Key |

UVEMRNFQIPHCQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CC(=NC1=CC=CC=C1)CCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-Methyl-N-phenylnon-5-en-4-imine typically involves the reaction of appropriate aldehydes or ketones with amines under specific conditions. One common method is the condensation reaction between 6-methyl-5-nonene-4-one and aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-Methyl-N-phenylnon-5-en-4-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4E)-6-Methyl-N-phenylnon-5-en-4-imine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-6-Methyl-N-phenylnon-5-en-4-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

The following analysis compares structural, electronic, and functional aspects of (4E)-6-Methyl-N-phenylnon-5-en-4-imine with closely related compounds, primarily pyrimidine derivatives reported in the literature.

Structural and Crystallographic Features

Key Observations :

Substituent Effects on Conformation: The ethoxy and methoxy groups in the pyrimidine analogs induce significant dihedral angle variations (e.g., 77.5° in molecule A vs. 61.8° in molecule B for ethoxy derivatives ). These angles influence molecular packing and intermolecular interactions. In contrast, the absence of bulky substituents in this compound may result in greater conformational flexibility, though steric hindrance from the phenyl group could restrict rotation.

Hydrogen Bonding and Crystal Packing: Pyrimidine derivatives with ethoxy groups form robust N–H⋯N and C–H⋯O interactions, creating cyclic R₂²(14) motifs . Methoxy derivatives lack N–H⋯N bonds but stabilize via C–H⋯O and C–H⋯π interactions . The imine group in this compound could participate in similar N–H⋯N interactions, but its linear structure might favor π–π stacking over complex hydrogen-bonded networks.

Biological Activity: Pyrimidine analogs with 6-methyl and aryl substituents exhibit antibacterial and antifungal properties .

Electronic and Reactivity Comparison

- Pyrimidine Derivatives : The aromatic pyrimidine ring enables π–π stacking and charge-transfer interactions, critical for binding biological targets . Electron-withdrawing groups (e.g., fluorine) enhance stability and modulate reactivity.

- This compound: The imine’s electron-deficient C=N bond may increase susceptibility to nucleophilic attack, while the conjugated double bond could facilitate redox reactions or photochemical activity.

Thermodynamic Stability

- Pyrimidine derivatives with halogen or methoxy substituents exhibit higher melting points and crystallinity due to strong intermolecular forces . The imine’s stability would depend on the steric and electronic effects of its substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.